molecular formula C8H14O4 B6284773 3-(methoxymethyl)oxane-3-carboxylic acid CAS No. 1696560-82-3

3-(methoxymethyl)oxane-3-carboxylic acid

Cat. No. B6284773
CAS RN: 1696560-82-3
M. Wt: 174.2
InChI Key:
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Description

3-(Methoxymethyl)oxane-3-carboxylic acid (3MOCA) is an organic compound with the molecular formula C4H8O4. It is a colorless, water-soluble liquid that is used in organic synthesis and as a laboratory reagent. It is also known as methyloxanecarboxylic acid, methoxyacetic acid, and β-methoxyacetic acid. 3MOCA is a useful reagent in organic synthesis due to its ability to form esters and ethers, and it is used in the preparation of a variety of compounds, including pharmaceuticals and pesticides.

Scientific Research Applications

3MOCA is used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of enzyme-catalyzed ester hydrolysis, and it has been used as a substrate for studying the hydrolysis of esters by lipases. It has also been used to study the mechanism of transesterification reactions, and it has been used as a model compound for studying the structure and activity of carboxylic acid-containing enzymes.

Mechanism of Action

The mechanism of action of 3MOCA is not well understood. However, it is known that the compound is hydrolyzed by enzymes, such as lipases, to form methyl formate and hydrochloric acid. The hydrolysis reaction is catalyzed by the enzyme, and the reaction is believed to proceed through a nucleophilic attack of the carboxylic acid group on the methyl formate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MOCA are not well understood. However, it is known that the compound is hydrolyzed by enzymes, such as lipases, to form methyl formate and hydrochloric acid. The hydrolysis reaction is catalyzed by the enzyme, and the reaction is believed to proceed through a nucleophilic attack of the carboxylic acid group on the methyl formate.

Advantages and Limitations for Lab Experiments

The advantages of using 3MOCA in laboratory experiments include its ability to form esters and ethers, its water solubility, and its high yield in synthesis reactions. The main limitation of using 3MOCA in laboratory experiments is that its mechanism of action is not well understood, and its biochemical and physiological effects are not known.

Future Directions

Future research on 3MOCA should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted on the synthesis of 3MOCA, with the aim of improving the yield and efficiency of the reaction. Finally, further research should be conducted on the use of 3MOCA in laboratory experiments, with the aim of exploring its potential applications in synthetic organic chemistry and biochemistry.

Synthesis Methods

3MOCA is typically synthesized through the reaction of methyl formate and hydrochloric acid. The reaction proceeds in two steps: first, the methyl formate is protonated to form a carboxylic acid, and then the carboxylic acid is esterified with methanol to form 3MOCA. The reaction can be carried out in aqueous or organic solvent systems, and the yield is typically high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(methoxymethyl)oxane-3-carboxylic acid involves the protection of a carboxylic acid group, followed by the addition of a methoxymethyl group to the protected acid. The protected acid is then deprotected to yield the final product.", "Starting Materials": [ "3-hydroxypropanoic acid", "methanol", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "sodium hydroxide", "3-methoxymethyl-1,2-epoxypropane" ], "Reaction": [ "3-hydroxypropanoic acid is protected by reaction with methanol and sulfuric acid to yield methyl 3-hydroxypropanoate.", "Methyl 3-hydroxypropanoate is then reacted with sodium bicarbonate and 3-methoxymethyl-1,2-epoxypropane to yield 3-(methoxymethyl)oxane-3-carboxylic acid methyl ester.", "The methyl ester is then deprotected by reaction with sodium hydroxide and sodium chloride to yield 3-(methoxymethyl)oxane-3-carboxylic acid.", "The final product is purified by recrystallization from a suitable solvent and drying." ] }

CAS RN

1696560-82-3

Molecular Formula

C8H14O4

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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